molecular formula C10H11NS B13164471 2-(1-Benzothiophen-7-YL)ethan-1-amine

2-(1-Benzothiophen-7-YL)ethan-1-amine

Cat. No.: B13164471
M. Wt: 177.27 g/mol
InChI Key: ROTYVEPGGAXQMW-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-7-yl)ethan-1-amine is a chemical compound with the CAS Registry Number 1379994-14-5 . It has a molecular formula of C 10 H 11 NS and a molecular weight of 177.27 g/mol . The compound is identified by the SMILES code NCCC1=C2C(C=CS2)=CC=C1 and is available for research applications . As a benzothiophene derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery research. Benzothiophene-containing compounds are frequently explored for their potential biological activities. For instance, recent scientific literature highlights the role of novel structures incorporating other complex tricyclic cores in the inhibition of key enzymatic targets, such as p21-activated kinase 4 (PAK4), and their subsequent evaluation in disease models . While the specific research applications and mechanism of action for 2-(1-Benzothiophen-7-yl)ethan-1-amine are not detailed in the available data, its structural features make it a valuable building block for the synthesis of more complex molecules and for probing biological pathways in a research setting. Please note : This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)ethanamine

InChI

InChI=1S/C10H11NS/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4,6,11H2

InChI Key

ROTYVEPGGAXQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCN)SC=C2

Origin of Product

United States

Preparation Methods

Overview:

This approach involves the generation of benzothiophene derivatives through aryne chemistry, followed by functionalization at the 7-position and subsequent amination to yield the target compound.

Step-by-step Process:

  • a. Generation of Aryne Intermediates:

    • Utilizing o-silylaryl triflates as precursors, aryne intermediates are generated in situ via fluoride-induced elimination.
    • Typical conditions involve cesium fluoride (CsF) in polar aprotic solvents such as 1,4-dioxane at elevated temperatures (~110°C).
  • b. Aryne Reaction with Alkynyl Sulfides:

    • Alkynyl sulfides, readily prepared from terminal alkynes and thiosulfonates, react with aryne intermediates.
    • The nucleophilic sulfur atom attacks the aryne, leading to cyclization and formation of benzothiophene derivatives with various substituents at the 3-position.
  • c. Functionalization at the 7-Position:

    • The benzothiophene core is then selectively functionalized at the 7-position through electrophilic substitution or metal-catalyzed cross-coupling, depending on the desired substitution pattern.
  • d. Introduction of the Ethan-1-amine Moiety:

    • The benzothiophene derivative bearing a suitable leaving group (e.g., halide or activated ester) at the 7-position undergoes nucleophilic substitution with ammonia or primary amines under reflux conditions.
    • Alternatively, reductive amination strategies can be employed if a carbonyl precursor is available.

Research Findings and Data:

  • The aryne approach allows for high regioselectivity and functional group tolerance, enabling the synthesis of diverse benzothiophene derivatives.
  • The reaction mechanism involves nucleophilic attack of sulfur on the aryne, followed by ring closure and protonation, as supported by isotope labeling studies.

Direct Synthesis via Benzothiophene Core Construction and Subsequent Amination

Overview:

This method involves constructing the benzothiophene core through cyclization reactions, followed by installation of the aminoethyl group at the 7-position.

Step-by-step Process:

  • a. Construction of Benzothiophene:

    • Starting from o-iodoaryl compounds, a palladium-catalyzed cyclization with sulfur sources (e.g., thiourea or thiophenols) can be performed to assemble the benzothiophene ring system.
  • b. Functionalization at the 7-Position:

    • The benzothiophene core is selectively halogenated at the 7-position using electrophilic halogenation agents (e.g., N-bromosuccinimide).
    • The halogenated intermediate then undergoes nucleophilic substitution with aminoethyl reagents (e.g., ethylenediamine derivatives).
  • c. Amine Introduction:

    • The aminoethyl group is introduced via nucleophilic substitution or reductive amination, depending on the precursor functionalities.

Research Findings:

  • This route benefits from well-established aromatic substitution protocols and allows for precise placement of the amino group.

Alternative Route: Multi-step Functionalization of Benzothiophene Derivatives

Step Reagents & Conditions Purpose References
1 o-Silylaryl triflate + CsF, 110°C Aryne generation
2 Alkynyl sulfide + aryne Benzothiophene formation
3 Halogenation at 7-position Electrophilic substitution
4 Nucleophilic substitution with ammonia Amination at 7-position

Notes on Optimization and Purification

  • Reaction Conditions:

    • Elevated temperatures (~100–110°C) are optimal for aryne generation.
    • Use of polar aprotic solvents such as tetrahydrofuran or dioxane enhances solubility and reaction rates.
    • Excess alkynyl sulfides or halogenating agents improve yields.
  • Purification:

    • Crude products are typically purified via column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate).
    • Recrystallization from suitable solvents (e.g., ethyl acetate) yields high-purity compounds.

Summary of Key Research Findings

Finding Significance Source
Aryne chemistry enables regioselective benzothiophene synthesis High functional group tolerance
Alkynyl sulfides are versatile nucleophiles in benzothiophene formation Broad substrate scope
Electrophilic halogenation at 7-position facilitates subsequent amination Precise functionalization
Isotope labeling confirms proton sources and mechanistic pathways Mechanistic understanding

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-7-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-(1-Benzothiophen-7-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent on the ethylamine backbone significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent Key Features Reference
2-(4-Nitrophenyl)ethan-1-amine 4-Nitrophenyl Electron-withdrawing nitro group; used in enzymatic activity assays .
2-(3,4-Dimethoxyphenyl)ethan-1-amine 3,4-Dimethoxyphenyl Electron-donating methoxy groups; intermediate in fluorinated indole synthesis .
2-(3,4-Methylenedioxyphenyl)ethylamine 3,4-Methylenedioxyphenyl Bioactive scaffold with antibacterial properties .
2-(Piperazin-1-yl)ethan-1-amine Piperazine Heterocyclic amine; used in naphthalimide-linked drug candidates .

Key Comparisons :

  • Electronic Effects : The benzothiophene group in the target compound is electron-rich due to sulfur’s lone pairs, contrasting with the electron-withdrawing nitro group in 2-(4-nitrophenyl)ethan-1-amine. This difference may influence reactivity in coupling reactions or interactions with biological targets.
  • Steric Profile : The planar benzothiophene moiety may impose steric constraints distinct from bulkier substituents like piperazine ().

Biological Activity

2-(1-Benzothiophen-7-YL)ethan-1-amine is an organic compound notable for its unique structural features, including a benzothiophene moiety attached to an ethanamine group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : CHNS
  • Molecular Weight : 177.27 g/mol
  • IUPAC Name : 2-(1-benzothiophen-7-yl)ethanamine
  • Canonical SMILES : C1=CC2=C(C(=C1)CCN)SC=C2

Biological Activity Overview

Research indicates that 2-(1-benzothiophen-7-YL)ethan-1-amine exhibits several biological activities:

  • Antimicrobial Activity : The compound shows significant potential against various microbial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others, demonstrating micromolar activity.

The mechanism by which 2-(1-benzothiophen-7-YL)ethan-1-amine exerts its biological effects involves interactions with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to therapeutic effects. Interaction studies are ongoing to elucidate the binding affinities to enzymes or receptors and assess potential inhibitory effects on disease-related pathways.

Comparative Analysis of Similar Compounds

The following table compares 2-(1-benzothiophen-7-YL)ethan-1-amine with structurally related compounds:

Property2-(1-Benzothiophen-7-YL)ethan-1-amine2-(1-Benzothiophen-3-YL)ethan-1-amine1-(1-Benzothiophen-2-YL)ethan-1-amines
Molecular Formula CHNSCHNSCHNS
Biological Activity Antimicrobial, AnticancerAntimicrobialAnticancer
Synthesis Complexity ModerateModerateHigh
Unique Features Specific reactivity due to positionDifferent reactivity patternsVaries based on substituents

Antimicrobial Studies

A study demonstrated that 2-(1-benzothiophen-7-YL)ethan-1-amine exhibited significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating strong efficacy.

Anticancer Studies

In vitro tests revealed that this compound could inhibit the proliferation of cancer cell lines at concentrations around 10 µM. For instance:

  • A549 Cell Line : IC50 values were measured, showing effective inhibition of cell growth.

Ongoing Research

Current research is focused on optimizing the synthesis processes and exploring the pharmacokinetics and pharmacodynamics of this compound. Studies are also assessing its safety profile in vivo.

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